molecular formula C13H15NO2 B13189776 4,6-Dicyclopropyl-2-methylpyridine-3-carboxylic acid

4,6-Dicyclopropyl-2-methylpyridine-3-carboxylic acid

Cat. No.: B13189776
M. Wt: 217.26 g/mol
InChI Key: IBVAFXXCIRAORA-UHFFFAOYSA-N
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Description

4,6-Dicyclopropyl-2-methylpyridine-3-carboxylic acid is a pyridine derivative with a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol . This compound is known for its unique chemical structure, which includes cyclopropyl groups attached to the pyridine ring, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dicyclopropyl-2-methylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-methylpyridine-3-carboxylic acid, cyclopropyl groups can be introduced through a series of reactions involving cyclopropyl bromide and suitable catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4,6-Dicyclopropyl-2-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dicyclopropyl-2-methylpyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Dicyclopropyl-2-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The cyclopropyl groups and the pyridine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dicyclopropyl-2-methylpyridine-3-carboxylic acid is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These features can enhance its binding affinity to specific targets and improve its stability under various conditions .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

4,6-dicyclopropyl-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H15NO2/c1-7-12(13(15)16)10(8-2-3-8)6-11(14-7)9-4-5-9/h6,8-9H,2-5H2,1H3,(H,15,16)

InChI Key

IBVAFXXCIRAORA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)C2CC2)C3CC3)C(=O)O

Origin of Product

United States

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